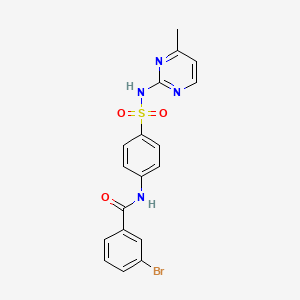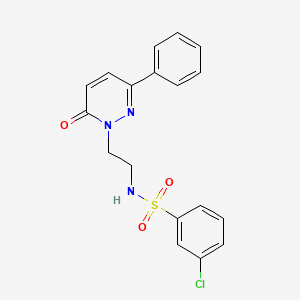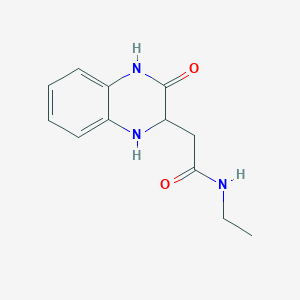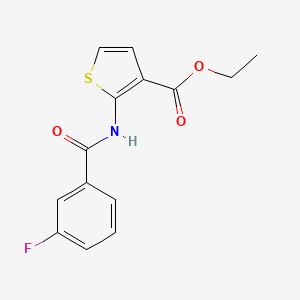![molecular formula C9H16ClNO2 B2805831 2-Chloro-N-[(3-ethyloxetan-3-yl)methyl]propanamide CAS No. 1857463-90-1](/img/structure/B2805831.png)
2-Chloro-N-[(3-ethyloxetan-3-yl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[(3-ethyloxetan-3-yl)methyl]propanamide is a chemical compound with the molecular formula C9H16ClNO2 and a molecular weight of 205.68 g/mol. This compound is characterized by the presence of a chloro group, an oxetane ring, and a propanamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-[(3-ethyloxetan-3-yl)methyl]propanamide typically involves the reaction of 3-ethyloxetan-3-ylmethanol with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems can also help in maintaining the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-N-[(3-ethyloxetan-3-yl)methyl]propanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or borane.
Major Products Formed:
Nucleophilic substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Applications De Recherche Scientifique
2-Chloro-N-[(3-ethyloxetan-3-yl)methyl]propanamide is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[(3-ethyloxetan-3-yl)methyl]propanamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the oxetane ring can undergo ring-opening reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- 2-Chloro-N-(2-chloroethyl)acetamide
- 2-Chloro-N-(2-hydroxyethyl)acetamide
- 2-Chloro-N-(2-methoxyethyl)acetamide
Comparison: Compared to these similar compounds, 2-Chloro-N-[(3-ethyloxetan-3-yl)methyl]propanamide is unique due to the presence of the oxetane ring, which imparts distinct chemical reactivity and potential biological activity. The oxetane ring can undergo unique ring-opening reactions that are not observed in the other compounds listed.
Propriétés
IUPAC Name |
2-chloro-N-[(3-ethyloxetan-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-3-9(5-13-6-9)4-11-8(12)7(2)10/h7H,3-6H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDQYTLKFTZJIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)CNC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-prop-2-enoylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2805751.png)
![1-(4-bromobenzenesulfonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2805755.png)

![2-cyclopropyl-1H-benzo[d]imidazol-6-amine hydrochloride](/img/structure/B2805758.png)
![3-benzyl-7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2805760.png)
![(3S,5R)-1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2805761.png)
![N-(3,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2805763.png)

![7-[(2,5-dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one](/img/structure/B2805765.png)
![2,3,5,6-tetramethyl-N-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]propyl}benzene-1-sulfonamide](/img/structure/B2805769.png)
![3-(2-Aminobenzo[d]thiazol-6-yl)propanoic acid hydrobromide](/img/structure/B2805770.png)

